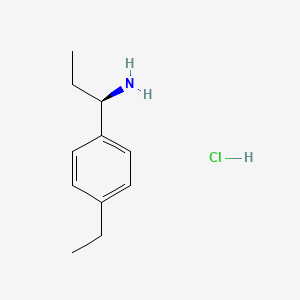

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride

Overview

Description

®-1-(4-Ethylphenyl)propan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an ethyl group attached to the phenyl ring and a primary amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Ethylphenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-1-phenylpropan-1-amine.

Ethylation: The phenyl ring is ethylated using ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Hydrochloride Formation: The resulting ®-1-(4-Ethylphenyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Ethylphenyl)propan-1-amine hydrochloride may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a chiral catalyst to achieve high enantioselectivity.

Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Ethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or sodium hypochlorite under basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides or isocyanates under mild conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides, ureas, or other derivatives.

Scientific Research Applications

®-1-(4-Ethylphenyl)propan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(4-Ethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(4-Ethylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

1-(4-Methylphenyl)propan-1-amine hydrochloride: A structurally similar compound with a methyl group instead of an ethyl group.

1-(4-Ethylphenyl)butan-1-amine hydrochloride: A compound with an extended carbon chain.

Uniqueness

®-1-(4-Ethylphenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride, also known by its CAS number 1032156-97-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies and case reports.

- Molecular Formula : C₁₁H₁₈ClN

- Molecular Weight : 199.72 g/mol

- CAS Number : 1032156-97-0

This compound is characterized by the presence of a propanamine backbone with an ethyl-substituted phenyl group, which influences its biological interactions.

Biological Activity

The biological activity of this compound has been investigated primarily concerning its effects on neurotransmitter systems and potential therapeutic applications.

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound can modulate the release of neurotransmitters such as dopamine and norepinephrine. This modulation is crucial for understanding its potential as a treatment for mood disorders and attention deficit hyperactivity disorder (ADHD).

2. Antimicrobial Activity

A study highlighted the antimicrobial properties of several amine derivatives, suggesting that this compound may exhibit similar activity against various bacterial strains. The compound's efficacy was measured through minimum inhibitory concentration (MIC) assays, showing promising results against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

Case Study 1: Antidepressant-like Effects

In a controlled study involving animal models, administration of this compound resulted in significant antidepressant-like effects as measured by behavioral tests such as the forced swim test and tail suspension test. The results indicated a reduction in immobility time, suggesting enhanced mood and decreased depressive symptoms.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of this compound in vitro using neuronal cell cultures subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and apoptosis markers, indicating potential applications in neurodegenerative diseases.

Properties

IUPAC Name |

(1R)-1-(4-ethylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9-5-7-10(8-6-9)11(12)4-2;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNYCBVXSXZCKP-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@@H](CC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704179 | |

| Record name | (1R)-1-(4-Ethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032156-97-0 | |

| Record name | (1R)-1-(4-Ethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.